1-(3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and oxadiazole rings could potentially make these parts of the molecule polar, while the ethoxy and methylamino groups could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyridine ring is known to undergo electrophilic substitution reactions, while the oxadiazole ring can participate in various reactions due to the presence of the nitrogen and oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces present .Scientific Research Applications
Anticancer and Antimicrobial Properties
A series of oxadiazole analogues, including the structure of interest, were synthesized and exhibited significant anticancer and antimicrobial activities. Specifically, compounds with the oxadiazole structure demonstrated selective anticancer activity towards certain human cell lines like non-small cell lung cancer and showcased high antimicrobial efficacy against bacterial and fungal strains Ahsan & Shastri, 2015.
Herbicidal Activity
Novel compounds integrating the oxadiazole ring, particularly those with a thioether moiety, were synthesized and evaluated for their herbicidal activity. These compounds showed significant effectiveness against various weeds at practical application rates, indicating the potential of this chemical structure in agricultural applications Tajik & Dadras, 2011.
Energetic Material Applications
The oxadiazole structure was utilized to create insensitive energetic materials. These compounds, which combine 1,2,5- and 1,2,4-oxadiazole rings, were characterized for their moderate thermal stabilities and insensitivity towards impact and friction, making them suitable candidates for certain applications in materials science Yu et al., 2017.
Nematocidal Activity
Newly synthesized 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated promising nematocidal activity. Two specific compounds showed higher corrected mortality rates against Bursaphelenchus xylophilus than the commercial seed coating agent Tioxazafen, suggesting their potential as lead compounds for nematicide development Liu et al., 2022.
Future Directions
The potential applications of this compound would depend on its physical, chemical, and biological properties. Compounds containing pyridine and oxadiazole rings are often used in medicinal chemistry and materials science, so it’s possible that this compound could also have applications in these areas .
Properties
IUPAC Name |
1-[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-3-16-9-5-4-8(6-13-9)11-14-10(7-12-2)17-15-11/h4-6,12H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZRQUAUYRXBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.